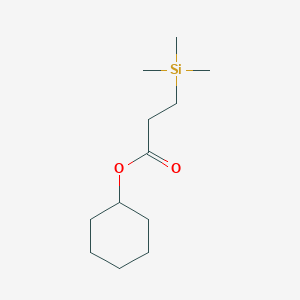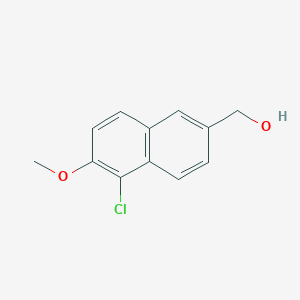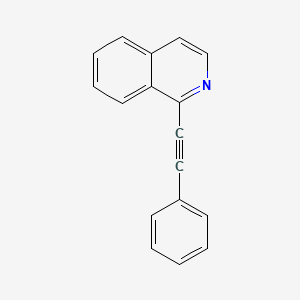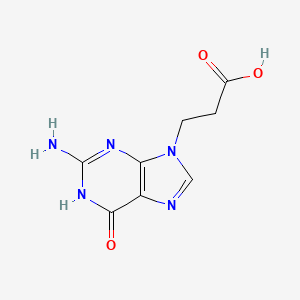
(R)-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde is an organic compound that belongs to the class of oxiranes or epoxides, characterized by a three-membered cyclic ether structure. The presence of the oxirane group in the compound suggests potential reactivity, as the strained ring can participate in various chemical reactions. The benzaldehyde moiety indicates the presence of an aromatic ring with an aldehyde functional group, which can also influence the compound’s chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde can be achieved through various methods. One common approach involves the reaction of epichlorohydrin with a nitro-substituted benzaldehyde under basic conditions to form the oxirane ring. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity ®-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: 5-Nitro-2-(oxiran-2-ylmethoxy)benzoic acid.
Reduction: ®-5-Amino-2-(oxiran-2-ylmethoxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde involves its reactivity due to the presence of the oxirane ring and the nitro group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and exerting specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-(oxiran-2-ylmethoxy)quinoline: Similar structure with a quinoline moiety instead of a benzaldehyde moiety.
4-(oxiran-2-ylmethoxy)benzoic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H9NO5 |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
5-nitro-2-[[(2R)-oxiran-2-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C10H9NO5/c12-4-7-3-8(11(13)14)1-2-10(7)16-6-9-5-15-9/h1-4,9H,5-6H2/t9-/m1/s1 |
Clé InChI |
QOYVEBGMQXNBHL-SECBINFHSA-N |
SMILES isomérique |
C1[C@@H](O1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
SMILES canonique |
C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine](/img/structure/B11880422.png)



![(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11880446.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B11880448.png)

